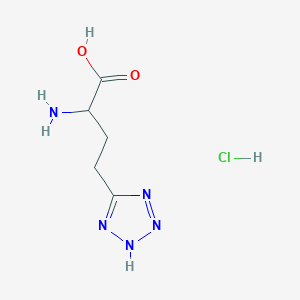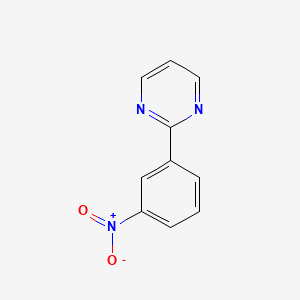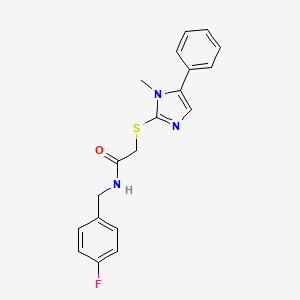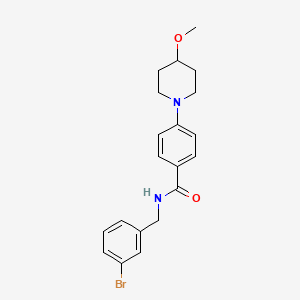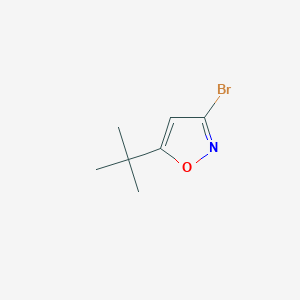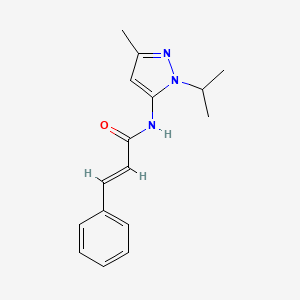
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide” is a chemical compound1. However, there is limited information available about this specific compound. It is related to “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate”, which has a linear formula of C10H17N3O22.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”. However, related compounds such as “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” are available for purchase, suggesting that they can be synthesized2.Molecular Structure Analysis
The molecular structure of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide” is not readily available. However, the related compound “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” has a SMILES string of CC©N1C(OC(N©C)=O)=CC©=N1 and an InChI of 1S/C10H17N3O2/c1-7(2)13-9(6-8(3)11-13)15-10(14)12(4)5/h6-7H,1-5H32.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide” are not readily available. However, the related compound “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” has a linear formula of C10H17N3O22.Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibition
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide derivatives have been studied for their potential as tubulin polymerization inhibitors. For instance, a series of novel 5-phenyl-1H-pyrazol derivatives containing cinnamamide moiety were synthesized, with certain compounds exhibiting potent inhibitory activity, surpassing that of Colchicine. This finding is significant for cancer research, as tubulin polymerization is a key target in cancer therapy (Wang et al., 2015).
Anticonvulsant Properties
Cinnamamide derivatives, which include the N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide structure, have been investigated for their anticonvulsant properties. Crystallographic studies of these compounds have shown that certain structural elements correlate with anticonvulsant activity, providing insights for the development of new anticonvulsant drugs (Żesławska et al., 2017).
Mesomorphic Behavior in Liquid Crystals
Derivatives of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide have been synthesized to study their mesomorphic behavior, essential in the field of liquid crystal research. These studies involve characterizing the compounds through various spectral methods and observing their behavior under different conditions, which has implications in materials science and display technologies (Thaker et al., 2013).
Antimicrobial Activities
Research has been conducted on the antimicrobial properties of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide derivatives. Such studies involve synthesizing new compounds and testing their effectiveness against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Pundeer et al., 2013).
Antioxidant Activities
Compounds containing the N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide structure have been evaluated for their antioxidant activities. This research is crucial in understanding how these compounds can combat oxidative stress, which is implicated in various diseases and aging processes (Durgamma et al., 2013).
Safety And Hazards
There is no specific safety and hazard information available for “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”.
Direcciones Futuras
There is no specific information available on the future directions of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”. However, pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures3.
Propiedades
IUPAC Name |
(E)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12(2)19-15(11-13(3)18-19)17-16(20)10-9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,17,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJMBRVQSCAZFJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)
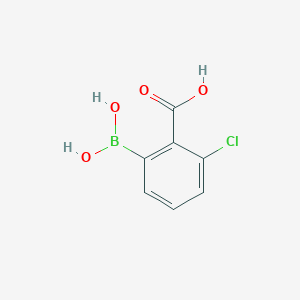
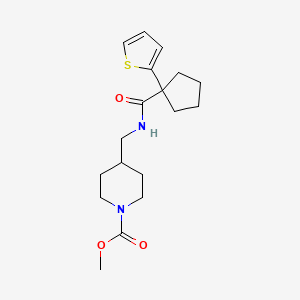
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2422386.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2422387.png)
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2422392.png)
![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)
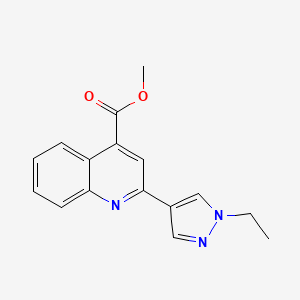
![4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2422396.png)
